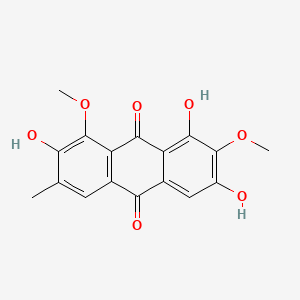

橙黄钝叶素

描述

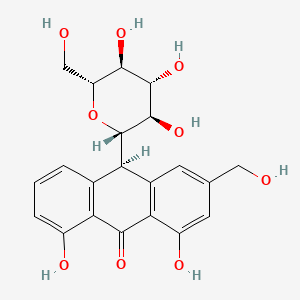

Aurantioobtusin is an anthraquinone compound that can be extracted from cassia seed . It has been shown to have effects such as decreasing blood pressure, decreasing blood lipids, and anti-inflammatory . It has been found to ameliorate obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues .

Synthesis Analysis

Aurantioobtusin in Cassia obtusifolia was mainly generated from isochorismate and Mevalonate/methylerythritol phosphate (MVA/MEP) pathway, and three reactions catalyzed by Menaquinone-specific isochorismate synthase (ICS), 1-deoxy-d-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (IPPS) might be the limited steps .Molecular Structure Analysis

The molecular formula of Aurantioobtusin is C17H14O7 .Chemical Reactions Analysis

Aurantioobtusin undergoes various reactions in the body, including demethoxylation, hydroxylation, demethylation, sulfation, glucuronidation, and combination reactions .Physical And Chemical Properties Analysis

The molecular weight of Aurantioobtusin is 330.29 .科学研究应用

作用机制

Target of Action

Aurantio-obtusin primarily targets several key enzymes and receptors involved in metabolic and inflammatory processes. Notably, it interacts with endothelial nitric oxide synthase (eNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines such as TNF-α and IL-6 . These targets play crucial roles in regulating vascular function, inflammation, and metabolic homeostasis.

Mode of Action

Aurantio-obtusin exerts its effects by modulating the activity of its primary targets. For instance, it enhances the activity of eNOS, leading to increased production of nitric oxide (NO), which promotes vasodilation and improves blood flow . Additionally, it inhibits the expression of COX-2 and the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing inflammation .

Biochemical Pathways

The compound affects several biochemical pathways, including the AMPK/autophagy pathway and the AMPK/TFEB-mediated lipid accumulation inhibition pathway . By activating AMPK, aurantio-obtusin promotes autophagy, a cellular process that removes damaged organelles and proteins, thus maintaining cellular homeostasis. It also inhibits lipid accumulation in the liver, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .

Pharmacokinetics

Aurantio-obtusin exhibits favorable pharmacokinetic properties, including good oral bioavailability and effective absorption, distribution, metabolism, and excretion (ADME) profiles . Its lipophilic nature facilitates its absorption through the gastrointestinal tract, and it is metabolized primarily in the liver. The compound is excreted via both renal and biliary routes, ensuring efficient clearance from the body .

Result of Action

At the molecular level, aurantio-obtusin’s action results in increased NO production, reduced inflammation, and improved lipid metabolism . These effects translate to various cellular benefits, such as enhanced vascular function, decreased oxidative stress, and reduced lipid accumulation in hepatocytes . Collectively, these actions contribute to the compound’s therapeutic potential in managing conditions like hypertension, diabetes, and NAFLD .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the stability and efficacy of aurantio-obtusin . For instance, its stability may be compromised in highly acidic or alkaline conditions. Additionally, interactions with other medications or dietary components could affect its bioavailability and therapeutic efficacy . Therefore, understanding these factors is crucial for optimizing its clinical use.

安全和危害

未来方向

属性

IUPAC Name |

1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXZPKOEJUFJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218172 | |

| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67979-25-3 | |

| Record name | Aurantioobtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67979-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

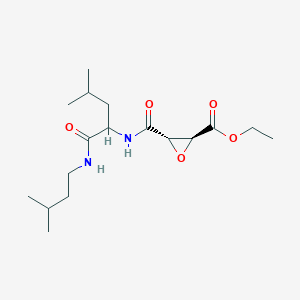

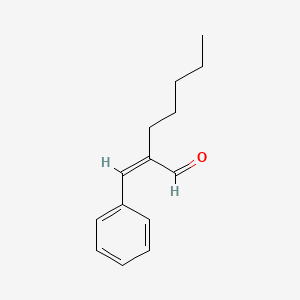

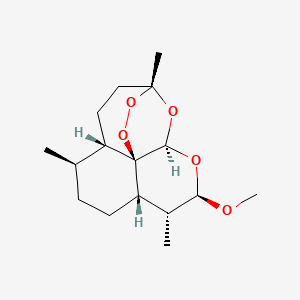

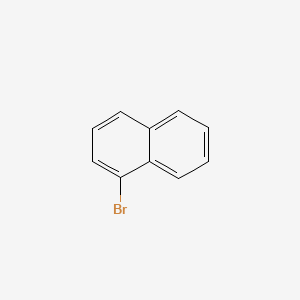

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

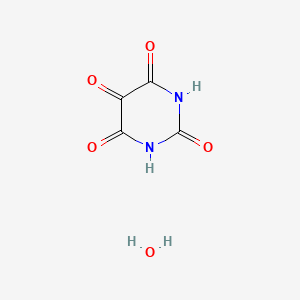

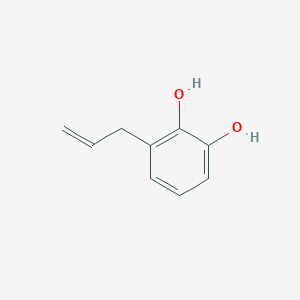

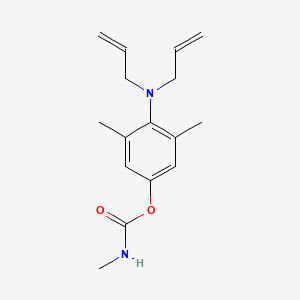

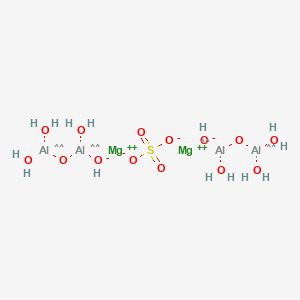

Feasible Synthetic Routes

Q & A

Q1: What are the potential health benefits of Aurantioobtusin, and what is its mechanism of action?

A1: Aurantioobtusin has shown promising anti-inflammatory activity in preclinical studies using lipopolysaccharide (LPS)-stimulated murine macrophages (Raw 264.7 cells) []. The compound exhibited a dose-dependent inhibitory effect on nitric oxide (NO) production, a key mediator of inflammation. Further investigation revealed that Aurantioobtusin suppressed the production of inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6, and inhibited the degradation of IκB-α, a protein involved in the activation of the inflammatory transcription factor NF-κB. These findings suggest that Aurantioobtusin's anti-inflammatory effects may be mediated by modulating the NF-κB signaling pathway [].

Q2: How does Aurantioobtusin compare to other similar compounds in terms of its anti-platelet aggregation activity?

A2: Research indicates that Aurantioobtusin, alongside Gluco-obtusifolin and Gluco-chryso-obtusin, contributes to the anti-platelet aggregation properties found in Cassia obtusifolia seeds []. While the exact mechanism for Aurantioobtusin's anti-platelet action hasn't been fully elucidated in the provided research, the study suggests that the presence and position of specific functional groups on the anthraquinone structure play a crucial role in determining their activity [].

Q3: Can Aurantioobtusin be used as a marker for quality control in herbal medicine preparations?

A3: Yes, Aurantioobtusin serves as a quality marker in traditional Chinese medicine formulations like Jiangzhiling tables, which incorporate Cassia seeds [, ]. High-performance liquid chromatography (HPLC) methods have been established to quantify Aurantioobtusin alongside other key compounds in these preparations, ensuring batch-to-batch consistency and quality control [, ]. This standardization is critical for maintaining the efficacy and safety of herbal medicines containing Cassia species.

Q4: What are the limitations of the current research on Aurantioobtusin, and what are potential future research directions?

A4: While the provided studies offer valuable insights into Aurantioobtusin's properties, several research gaps need addressing. For instance, the in vivo efficacy and safety profile of Aurantioobtusin remain largely unexplored. Further investigation using animal models and eventually clinical trials is needed to validate its therapeutic potential and determine appropriate dosages. Additionally, elucidating the detailed molecular mechanisms underlying its observed biological activities, including its interactions with specific molecular targets, will be crucial for future drug development efforts.

Q5: How is Aurantioobtusin extracted and quantified from natural sources?

A5: Aurantioobtusin is typically extracted from Cassia species, particularly the seeds, using solvents like ethanol []. Researchers have successfully employed HPLC techniques to isolate and quantify Aurantioobtusin from complex plant matrices [, , ]. This method provides accurate measurements of Aurantioobtusin content, which is crucial for quality control in herbal medicine production and research purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。